molecular formula C25H22N2O4 B15030737 (4Z)-4-{[(4-ethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione

(4Z)-4-{[(4-ethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B15030737
M. Wt: 414.5 g/mol
InChI Key: SWZYGATYPJPJFP-UHFFFAOYSA-N
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Description

(4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both ethoxy and methoxy substituents, suggests it may have interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.

    Introduction of the ethoxy and methoxy groups: These substituents can be introduced via nucleophilic substitution reactions using appropriate ethoxy and methoxy reagents.

    Final condensation: The final step may involve the condensation of the intermediate with an amine to form the desired product.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions could target the imine or carbonyl functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, tetrahydroisoquinoline derivatives are known for their activity as enzyme inhibitors, receptor agonists or antagonists, and potential neuroprotective agents.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects in treating diseases like cancer, neurodegenerative disorders, or cardiovascular diseases.

Industry

Industrially, these compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline derivatives: These include compounds like salsolinol and tetrahydropapaveroline, which have similar core structures but different substituents.

    Isoquinoline derivatives: Compounds like berberine and papaverine, which share structural similarities but differ in their functional groups.

Uniqueness

The uniqueness of (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE lies in its specific substituents and the potential biological activities they confer. The presence of both ethoxy and methoxy groups may influence its reactivity and interactions with biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)iminomethyl]-3-hydroxy-2-(2-methoxyphenyl)isoquinolin-1-one

InChI

InChI=1S/C25H22N2O4/c1-3-31-18-14-12-17(13-15-18)26-16-21-19-8-4-5-9-20(19)24(28)27(25(21)29)22-10-6-7-11-23(22)30-2/h4-16,29H,3H2,1-2H3

InChI Key

SWZYGATYPJPJFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4OC)O

Origin of Product

United States

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